molecular formula C8H18N2O3 B3117883 tert-butyl N-(3-aminopropoxy)carbamate CAS No. 228245-16-7

tert-butyl N-(3-aminopropoxy)carbamate

Cat. No.: B3117883
CAS No.: 228245-16-7
M. Wt: 190.24 g/mol
InChI Key: OKYUIKBFUVQYSQ-UHFFFAOYSA-N
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Safety and Hazards

TBAPC is classified as a hazardous substance. The safety information includes pictograms GHS05 and GHS07, with the signal word "Danger" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Mechanism of Action

Target of Action

Tert-butyl 3-aminopropoxycarbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used in various chemical reactions and syntheses .

Biochemical Pathways

Tert-butyl 3-aminopropoxycarbamate has been used in photoredox-catalyzed amination, specifically with o-hydroxyarylenaminones. This process leads to the formation of 3-aminochromones under mild conditions, contributing to a broad range of applications in photocatalyzed protocols.

Pharmacokinetics

It’s known that the compound is a low melting point solid at less than 22°c and becomes a liquid at temperatures greater than 22°c .

Action Environment

Tert-butyl 3-aminopropoxycarbamate is stored in a sealed container in a cool, dry place. The storage area must be far from oxidizers and must be locked. The keys must be kept by technical experts and their assistants. It is soluble in methanol .

Properties

IUPAC Name

tert-butyl N-(3-aminopropoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYUIKBFUVQYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228245-16-7
Record name tert-butyl N-(3-aminopropoxy)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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